N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide
Description
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Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-17-10-12-19(13-11-17)26-16-25(30(28,29)20-9-6-14-23-22(20)26)15-21(27)24(2)18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZATWNQPMTZSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido-thiadiazine core with a cyclohexyl group and a p-tolyl substituent. Its structure can be represented as follows:
Key Structural Components:
- Cyclohexyl Group : Contributes to lipophilicity and may enhance membrane permeability.
- Pyrido[2,3-e][1,2,4]thiadiazine Core : Known for various biological activities.
- Dioxido Group : Potentially increases reactivity towards biological targets.
Anticancer Properties
Recent studies indicate that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, a critical process in cell division. The IC50 values for these compounds range from 0.92 μM to 1.5 μM against various cancer cell lines .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antifungal Activity : Studies report that related compounds demonstrate effective antifungal properties with MIC values comparable to standard antifungal agents like miconazole .
Other Biological Activities
Preliminary research suggests potential anti-inflammatory and antibacterial effects:
- Anti-inflammatory Effects : Some derivatives have shown to reduce inflammation markers in vitro.
Synthesis and Evaluation
A comprehensive study synthesized several derivatives of the compound and evaluated their biological activities. The findings indicated:
| Compound | Activity Type | IC50/MIC Value |
|---|---|---|
| Compound A | Anticancer | 0.92 μM |
| Compound B | Antifungal | 12.5 µg/mL |
| Compound C | Anti-inflammatory | Not specified |
These results highlight the diversity in biological activity among different derivatives.
Case Study: Anticancer Activity
In a specific case study involving the compound's anticancer properties:
- Cell Line Tested : The compound was tested against L1210 leukemia cells.
- Results : It exhibited significant cytotoxicity with an increased lifespan in treated subjects compared to controls.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In vivo Studies : To confirm efficacy and safety in living organisms.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds similar to N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide exhibit significant anticancer properties. For instance, derivatives of pyrido-thiadiazine have been synthesized and tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The IC50 values of these compounds suggest they can be potent agents in cancer treatment .
2. Antimicrobial Properties
The compound has been explored for its antimicrobial activity. Various studies have demonstrated that similar thiadiazine derivatives possess effective antibacterial and antifungal properties, making them suitable candidates for the development of new antibiotics .
3. Anti-inflammatory Effects
There is evidence suggesting that compounds in this chemical class may also exhibit anti-inflammatory effects. Research into related structures has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. The mechanism often includes the formation of dioxides and thiadiazine rings through cyclization reactions involving appropriate precursors. Understanding these synthetic pathways is crucial for optimizing the yield and efficacy of the compound .
Case Studies
Case Study 1: Anticancer Agents
In a study published in a peer-reviewed journal, a series of pyrido-thiadiazine derivatives were evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications at the C-2 position significantly enhanced their potency compared to parent compounds .
Case Study 2: Antimicrobial Testing
A group of researchers tested several thiadiazine derivatives against standard bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than established antibiotics, highlighting their potential as new antimicrobial agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
